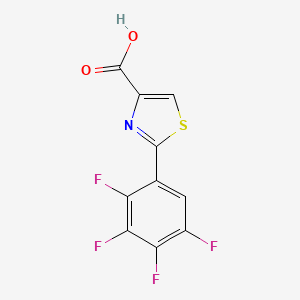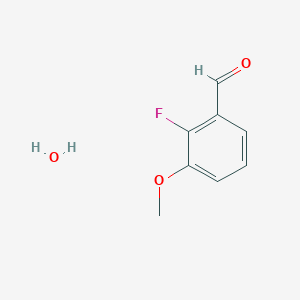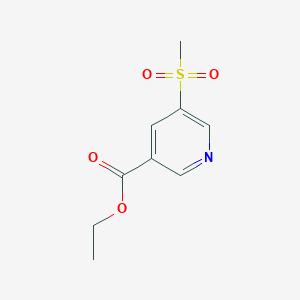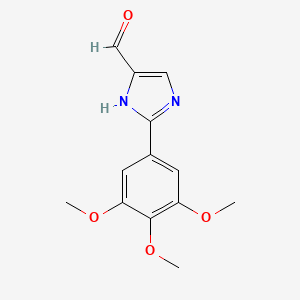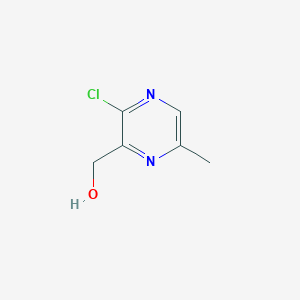
(3-Chloro-6-methylpyrazin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-6-methylpyrazin-2-yl)methanol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrazine, characterized by the presence of a chloro group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-methylpyrazin-2-yl)methanol typically involves the chlorination of 6-methylpyrazine followed by the introduction of a hydroxymethyl group. One common method is the reaction of 6-methylpyrazine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde and a base to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
(3-Chloro-6-methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: The major products can include (3-Chloro-6-methylpyrazin-2-yl)formaldehyde or (3-Chloro-6-methylpyrazin-2-yl)carboxylic acid.
Reduction: The major product is 6-methylpyrazin-2-ylmethanol.
Substitution: The major products depend on the nucleophile used, such as (3-Amino-6-methylpyrazin-2-yl)methanol or (3-Mercapto-6-methylpyrazin-2-yl)methanol.
科学的研究の応用
(3-Chloro-6-methylpyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (3-Chloro-6-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
類似化合物との比較
Similar Compounds
(3-Chloro-6-methylpyrazine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(6-Methylpyrazin-2-yl)methanol:
(3-Chloro-2-methylpyrazine): Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness
(3-Chloro-6-methylpyrazin-2-yl)methanol is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
(3-chloro-6-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-8-6(7)5(3-10)9-4/h2,10H,3H2,1H3 |
InChIキー |
KOKPCFNXLOESBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



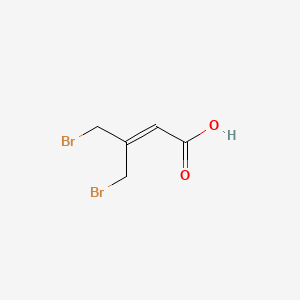
![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)

![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)



![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
